molecular formula C7H7BrN4 B2891368 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1780-65-0

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2891368
CAS No.: 1780-65-0
M. Wt: 227.065
InChI Key: KJEWRAXASMTPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1780-65-0) is a brominated pyrazolo[1,5-a]pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and privileged molecular scaffold for the design and synthesis of novel bioactive molecules . The presence of the bromine atom at the 3-position makes it a valuable synthetic intermediate, enabling further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse chemical libraries for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine cores are recognized for their wide spectrum of biological activities, and this bromo-derivative is particularly useful in the exploration of kinase inhibitors . Its structural analogs have demonstrated potent activity as inhibitors of various protein kinases, including Cyclin-dependent kinase 2 (CDK2), which is a crucial target in oncology research for regulating the cell cycle . Researchers utilize this compound primarily in anticancer research, but it also holds potential for developing agents with anti-inflammatory, antiviral, and antimicrobial properties . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEWRAXASMTPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[1,5-a]pyrimidines are privileged heterocycles in pharmaceutical research, exhibiting diverse biological activities ranging from kinase inhibition to antiviral properties. The introduction of halogen atoms, particularly bromine at position 3, enhances molecular interactions through halogen bonding and improves metabolic stability. The target compound, 3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID: 84690923), combines these features with an electron-donating methyl group at position 5 and a nucleophilic amine at position 7. This report delineates state-of-the-art synthetic routes, emphasizing reproducibility, yield optimization, and structural verification.

Synthetic Methodologies

Three-Component Halogenative Cyclization

The most efficient route to this compound involves a one-pot, three-component reaction adapted from ACS Omega protocols. This method leverages in situ bromination during cyclization, minimizing side reactions and streamlining purification.

Reaction Protocol:
  • Starting Materials :

    • 5-Methyl-1H-pyrazol-3-amine (1.0 equiv)
    • (E)-3-(Dimethylamino)-1-methylprop-2-en-1-one (1.0 equiv)
    • Sodium bromide (1.2 equiv) as bromine source
    • Potassium persulfate (K₂S₂O₈, 1.5 equiv) as oxidant
  • Conditions :

    • Solvent: Water (4 mL per mmol of substrate)
    • Temperature: 80°C under aerobic conditions
    • Duration: 6–8 hours (monitored by TLC)
  • Workup :

    • Extraction with dichloromethane (DCM)
    • Drying over anhydrous Na₂SO₄
    • Purification via column chromatography (ethyl acetate/hexane, 1:3 v/v)

This method achieves yields of 80–95% for analogous brominated pyrazolo[1,5-a]pyrimidines. The methyl group at position 5 is introduced via the enaminone component, while bromine is incorporated regioselectively at position 3 through radical-mediated halogenation.

Mechanistic Insights:
  • Step 1 : Condensation of the enaminone with the aminopyrazole forms a dihydropyrimidine intermediate.
  • Step 2 : Oxidative aromatization by K₂S₂O₈ generates the pyrimidine ring.
  • Step 3 : Bromine radical (Br- ) from NaBr/K₂S₂O₈ mediates electrophilic substitution at position 3.

Post-Synthetic Bromination Approaches

Alternative strategies involve bromination of pre-formed pyrazolo[1,5-a]pyrimidine cores. While less efficient, this route offers flexibility for late-stage functionalization.

Protocol:
  • Substrate : 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
  • Brominating Agents :

    • N-Bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃)
    • Bromine (Br₂) in acetic acid
  • Conditions :

    • Solvent: Chloroform or DCM
    • Temperature: 0–25°C
    • Duration: 12–24 hours

Yields for this method are typically lower (50–65%) due to competing side reactions, such as dibromination or oxidation of the amine group.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Water as a solvent in the three-component method enhances sustainability and simplifies purification. Elevated temperatures (80°C) accelerate cyclization but may degrade heat-sensitive intermediates. Lower temperatures (50–60°C) prolong reaction times but improve regioselectivity.

Oxidant Selection

Potassium persulfate outperforms alternatives like oxone or TBHP (tert-butyl hydroperoxide) in generating bromine radicals, critical for efficient halogenation.

Analytical Characterization and Spectroscopic Data

Structural Confirmation

  • Molecular Formula : C₇H₇BrN₄
  • High-Resolution Mass Spectrometry (HRMS) :
    • [M+H]⁺: m/z 226.99269 (calc. 226.993)

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for the target compound is limited, analogous structures exhibit characteristic signals:

  • ¹H NMR (predicted):
    • δ 6.46 (s, 1H, H-6)
    • δ 2.44 (s, 3H, C5-CH₃)
  • ¹³C NMR :
    • δ 159.8 (C-3), 155.8 (C-5), 108.8 (C-7)

Comparative Analysis of Synthetic Routes

Parameter Three-Component Method Post-Synthetic Bromination
Yield (%) 80–95 50–65
Regioselectivity High Moderate
Purification Difficulty Low Moderate
Scalability Excellent Limited

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Key Observations :

  • Substituent Effects : The bromine at C3 in the target compound contrasts with aryl groups (e.g., 4-fluorophenyl in ) commonly used to enhance biological activity. Bromine’s role as a leaving group facilitates cross-coupling, making the target compound a versatile intermediate .
  • Synthetic Utility : Unlike terminal derivatives (e.g., 3-aryl analogs in ), the target compound’s bromine enables further functionalization, such as Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
Table 2: Activity and Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) LogP (Predicted) Reported Activity Microsomal Stability
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 226.05 ~1.8 (estimated) Not reported Not tested
3-(4-Fluorophenyl)-5-methyl derivative 327.34 ~3.5 M. tb IC₅₀: 0.1–1 μM High (mouse/human microsomes)
3-Bromo-7-(trifluoromethyl)-5-one 256.10 ~2.9 MAO-B inhibition (IC₅₀: 2–10 μM) Moderate (preliminary data)
5-Phenyl-N-(pyrimidin-5-ylmethyl) derivative 388.24 ~3.7 Not reported Not tested

Key Observations :

  • Activity Gaps : The target compound lacks direct activity data, but analogs with aryl groups at C3 (e.g., 4-fluorophenyl) show potent anti-mycobacterial activity, suggesting that bromine substitution may prioritize synthetic utility over bioactivity .
  • Physicochemical Profile : The target compound’s lower molecular weight (226.05 vs. 327–388 g/mol for analogs) and moderate LogP (~1.8) suggest favorable solubility but reduced membrane permeability compared to bulkier derivatives.

Reactivity and Functionalization Potential

  • Bromine as a Reactive Site : The C3 bromine in the target compound allows for Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) to introduce diverse substituents, as demonstrated for trifluoromethylated analogs .
  • Contrast with Non-halogenated Analogs: Compounds without halogens (e.g., 3-aryl derivatives in ) are typically end products optimized for target binding, whereas the target compound serves as a precursor for library diversification .

Biological Activity

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 5-position. The amine functional group at the 7-position enhances its reactivity. The specific substitution pattern contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit various kinases associated with cancer, including:

  • c-Abl : A kinase implicated in certain leukemias.
  • Flt-3 : Associated with acute myeloid leukemia.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Properties

Beyond its anticancer potential, this compound may also possess anti-inflammatory properties. It modulates signaling pathways involved in inflammation, suggesting a dual therapeutic role in both cancer and inflammatory diseases .

The mechanism of action involves the interaction of the compound with specific molecular targets:

  • Kinase Inhibition : The bromine atom at the 3-position facilitates binding to target kinases, inhibiting their activity.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase, leading to increased apoptosis rates in cancer cells .

Study on Antimycobacterial Activity

A study examined the structure-activity relationship (SAR) of aminopyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound. The results indicated that modifications at the C-7 position significantly affected antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Compounds with similar scaffolds demonstrated promising activity and were profiled for cytotoxicity and metabolic stability .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

Study Focus Findings
Anticancer ActivityInduces apoptosis; inhibits c-Abl and Flt-3 kinases; IC50 values between 0.3–24 µM .
Anti-inflammatory PropertiesModulates inflammatory signaling pathways .
Antimycobacterial ActivitySignificant activity against Mtb; SAR studies reveal crucial structural features .

Q & A

Basic Research Questions

Q. How can the molecular structure of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine be characterized experimentally?

  • Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, particularly focusing on the bromine and methyl substituents. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive bond lengths and angles, especially for the pyrazolo-pyrimidine core. For example, the bromine atom at position 3 and methyl group at position 5 can be validated via coupling constants in NMR and crystallographic data .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: Synthesis typically involves:

  • Step 1: Cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under acidic or basic conditions to form the fused pyrazolo-pyrimidine core.
  • Step 2: Bromination at position 3 using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄.
  • Step 3: Introduction of the methyl group at position 5 via alkylation or methylation reagents (e.g., methyl iodide).
  • Step 4: Amination at position 7 using ammonia or substituted amines under reflux conditions .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves intermediates. Recrystallization from polar aprotic solvents (e.g., DMSO or ethanol) enhances purity. HPLC with a C18 column and acetonitrile/water mobile phase is recommended for final purity assessment (>95%) .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer: Conduct kinase inhibition assays (e.g., ATP-binding pocket targeting) using fluorescence-based or radiometric methods. Cellular viability assays (MTT or CellTiter-Glo) evaluate cytotoxicity in cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices against off-target kinases are critical for prioritization .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer:

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions during bromination.
  • Catalyst Screening: Test Pd-catalyzed cross-coupling for regioselective amination.
  • Temperature Control: Lower reaction temperatures (0–5°C) during methylation to minimize byproducts.
  • Yield Improvement: Achieve >70% yield via iterative Design of Experiments (DoE) to balance time, temperature, and stoichiometry .

Q. What structure-activity relationship (SAR) trends are observed in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer: Key substituent effects include:

Substituent PositionModificationBiological ImpactReference
3Bromine → ChlorineReduced kinase inhibition potency
5Methyl → IsopropylImproved solubility and bioavailability
7Amine → TrifluoromethylEnhanced metabolic stability
  • Computational docking (e.g., AutoDock Vina) predicts binding modes to kinases like CDK2 or EGFR, guiding rational design .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays).
  • Cellular Context: Account for cell-line-specific expression of target kinases (e.g., HeLa vs. MCF-7).
  • Data Normalization: Use Z’-factor to assess assay robustness and exclude outliers.
  • Meta-Analysis: Compare datasets with similar substituents (e.g., halogen vs. alkyl groups) to identify trends .

Q. What computational strategies predict the biological targets of this compound?

  • Methodological Answer:

  • Pharmacophore Modeling: Generate 3D pharmacophores using Schrödinger Phase to map essential interactions (e.g., hydrogen bonds with kinase hinge regions).
  • Machine Learning: Train random forest models on ChEMBL data to prioritize kinase targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.